molecular formula C11H14O4S B12327113 Methyl 2-(4-(ethylsulfonyl)phenyl)acetate

Methyl 2-(4-(ethylsulfonyl)phenyl)acetate

Cat. No.: B12327113
M. Wt: 242.29 g/mol
InChI Key: LJLMLLBNMUPMQH-UHFFFAOYSA-N
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Description

Methyl 2-(4-(ethylsulfonyl)phenyl)acetate is an organic compound with the molecular formula C11H14O4S It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an ethylsulfonyl group at the para position and the carboxyl group is esterified with methanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-(ethylsulfonyl)phenyl)acetate typically involves the esterification of 2-(4-(ethylsulfonyl)phenyl)acetic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:

    Starting Materials: 2-(4-(ethylsulfonyl)phenyl)acetic acid and methanol.

    Catalyst: Sulfuric acid.

    Reaction Conditions: Reflux the mixture of starting materials and catalyst for several hours.

    Product Isolation: The reaction mixture is then cooled, and the product is extracted using an organic solvent, followed by purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(ethylsulfonyl)phenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for ester reduction.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

Methyl 2-(4-(ethylsulfonyl)phenyl)acetate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving esterases.

    Industry: The compound can be used in the production of specialty chemicals and as a building block for polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-(ethylsulfonyl)phenyl)acetate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors. For example, derivatives of this compound have been shown to inhibit cyclooxygenase (COX) enzymes, thereby exhibiting anti-inflammatory effects. The ethylsulfonyl group can enhance the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Methyl 2-(4-(ethylsulfonyl)phenyl)acetate can be compared with other similar compounds, such as:

    Methyl 2-(4-(methylsulfonyl)phenyl)acetate: This compound has a methylsulfonyl group instead of an ethylsulfonyl group. The ethylsulfonyl group in this compound may provide different steric and electronic properties, potentially leading to variations in reactivity and biological activity.

    Phenylacetic acid derivatives: Other derivatives of phenylacetic acid, such as those with different substituents on the phenyl ring, can be compared to highlight the unique properties conferred by the ethylsulfonyl group.

Properties

IUPAC Name

methyl 2-(4-ethylsulfonylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4S/c1-3-16(13,14)10-6-4-9(5-7-10)8-11(12)15-2/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLMLLBNMUPMQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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